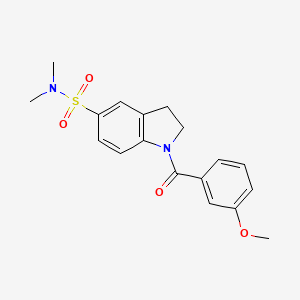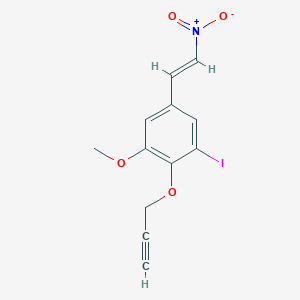![molecular formula C17H18ClN3OS B4631599 {1-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}amine hydrochloride](/img/structure/B4631599.png)
{1-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}amine hydrochloride
Overview
Description
Synthesis Analysis The synthesis of related 1,3,4-oxadiazole derivatives often involves the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives. For example, compounds with the 1,3,4-oxadiazole ring can be synthesized from ethyl 3-amino-2-[5-aryl-1,3,4-oxadiazol-2(3H)-ylidene]-3-thioxopropanoates, showing the versatility of oxadiazole derivatives in chemical synthesis (Paepke et al., 2009).
Molecular Structure Analysis The molecular structure of 1,3,4-oxadiazole derivatives has been elucidated through various techniques, including X-ray diffraction studies. Such studies confirm the planarity and the aromatic nature of the oxadiazole ring, which significantly influences the compound's chemical behavior and interactions (Paepke et al., 2009).
Chemical Reactions and Properties 1,3,4-Oxadiazole compounds participate in a wide range of chemical reactions, demonstrating their reactivity and potential as intermediates in organic synthesis. For instance, they can undergo nucleophilic substitution reactions, enabling the introduction of various functional groups that modify the compound's chemical properties and biological activity (Paepke et al., 2009).
Physical Properties Analysis The physical properties of 1,3,4-oxadiazole derivatives, such as melting points, solubility, and crystallinity, are influenced by the nature of the substituents on the oxadiazole ring. These properties are critical for the compound's application in various fields, including material science and pharmaceuticals.
Chemical Properties Analysis The chemical properties of oxadiazole derivatives, including acidity, basicity, and photophysical properties, are dictated by the electronic structure of the oxadiazole ring and the nature of its substituents. These compounds often exhibit interesting optical and electronic properties, making them suitable for use in electronic materials and as fluorophores in chemical sensing applications.
The synthesis, structure, and properties of "{1-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}amine hydrochloride" and related compounds illustrate the diverse and rich chemistry of 1,3,4-oxadiazoles. Their versatile reactivity and distinctive physical and chemical properties enable a wide range of applications in chemistry and material science.
Scientific Research Applications
Synthesis and Structural Properties
Research on compounds related to 1,3,4-oxadiazoles, such as the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provides a foundational understanding of the synthetic routes and structural characteristics that could be relevant for the chemical compound . These studies highlight the versatility of synthetic methods and the potential for creating compounds with varied biological and chemical properties (Issac & Tierney, 1996).
Therapeutic Applications
The therapeutic worth of 1,3,4-oxadiazole tailored compounds is well-documented, with numerous derivatives exhibiting a range of bioactivities. This includes anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral properties among others. Such compounds are considered to have high therapeutic potency and are being used or investigated for the treatment of various ailments, underscoring the potential medicinal applications of "{1-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}amine hydrochloride" derivatives (Verma et al., 2019).
Biological Activities
The diverse biological activities of coumarin and oxadiazole derivatives, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, reflect the broad potential of oxadiazole-containing compounds in drug development. Such research demonstrates the capacity of these molecules to act as effective and potent drugs, which may extend to "{1-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}amine hydrochloride" and its derivatives (Jalhan et al., 2017).
properties
IUPAC Name |
1-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS.ClH/c18-15(11-13-7-3-1-4-8-13)16-19-20-17(21-16)22-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,18H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDAKHCDFMXTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NN=C(O2)SCC3=CC=CC=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[5-(Benzylthio)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-butyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4631518.png)

![1-benzyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4631529.png)
![8-(3-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4631536.png)
![3-chloro-N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxybenzamide](/img/structure/B4631544.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4631551.png)
![2-(2-methylphenoxy)-N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4631559.png)
![1-(3-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4631561.png)


![N-(4-chlorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4631588.png)
![3,4-dimethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4631604.png)
![1-(4-fluorophenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4631606.png)
![N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4631613.png)